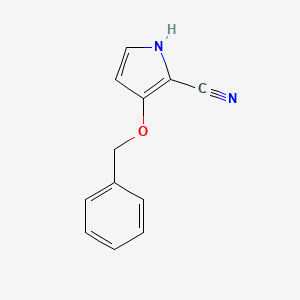

3-(Benzyloxy)-1H-pyrrole-2-carbonitrile

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61893-87-6 |

|---|---|

Molecular Formula |

C12H10N2O |

Molecular Weight |

198.22 g/mol |

IUPAC Name |

3-phenylmethoxy-1H-pyrrole-2-carbonitrile |

InChI |

InChI=1S/C12H10N2O/c13-8-11-12(6-7-14-11)15-9-10-4-2-1-3-5-10/h1-7,14H,9H2 |

InChI Key |

XVYZQAWBUIUEBR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(NC=C2)C#N |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. By analyzing the spectra of different nuclei, such as ¹H (proton) and ¹³C (carbon-13), a complete picture of the molecule's atomic arrangement can be constructed.

A detailed ¹H NMR spectrum of 3-(Benzyloxy)-1H-pyrrole-2-carbonitrile would be expected to show distinct signals for each of the non-equivalent protons in the molecule. The anticipated chemical shifts (δ) are influenced by the electron-withdrawing and -donating effects of the neighboring functional groups.

The protons of the benzyl (B1604629) group would likely appear as a multiplet in the aromatic region, typically between 7.3 and 7.5 ppm. The methylene (B1212753) protons (O-CH₂-Ph) are expected to produce a singlet at approximately 5.1-5.3 ppm. The two protons on the pyrrole (B145914) ring should present as two distinct signals, likely doublets due to coupling with each other. The proton at the C4 position would be expected to resonate at a different frequency than the proton at the C5 position, with their exact shifts influenced by the electronic effects of the benzyloxy and cyano groups. The N-H proton of the pyrrole ring would typically appear as a broad singlet at a downfield chemical shift, often above 8.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Pyrrole N-H | > 8.0 | Broad Singlet | - |

| Aromatic C-H (Benzyl) | 7.3 - 7.5 | Multiplet | - |

| Pyrrole C5-H | Data not available | Doublet | Data not available |

| Pyrrole C4-H | Data not available | Doublet | Data not available |

The ¹³C NMR spectrum provides information on all the carbon atoms within the molecule. For this compound, twelve distinct signals would be anticipated, corresponding to each unique carbon atom.

The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The carbons of the pyrrole ring would show four distinct signals, with their chemical shifts influenced by the substituents. The benzyloxy-substituted carbon (C3) would be significantly downfield. The carbons of the benzyl group would include four signals for the aromatic ring and one for the methylene carbon (O-CH₂), with the latter typically appearing around 70 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Pyrrole C2 | Data not available |

| Pyrrole C3 | Data not available |

| Pyrrole C4 | Data not available |

| Pyrrole C5 | Data not available |

| Nitrile C≡N | 115 - 120 |

| Benzyl C (quaternary) | Data not available |

| Benzyl C (ortho) | Data not available |

| Benzyl C (meta) | Data not available |

| Benzyl C (para) | Data not available |

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, such as the adjacent protons on the pyrrole ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of which proton is attached to which carbon in both the pyrrole and benzyl moieties.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for identifying the connectivity between different parts of the molecule, for instance, showing the correlation from the methylene protons to the C3 carbon of the pyrrole ring and the quaternary carbon of the benzyl group, thus confirming the benzyloxy linkage.

While significant conformational dynamics are not immediately expected for this relatively rigid molecule at room temperature, variable-temperature (VT) NMR studies could provide insights into any restricted rotation around the C-O bond of the benzyloxy group or potential tautomeric equilibria involving the pyrrole N-H. However, without experimental data suggesting such dynamic processes, the applicability remains speculative.

Vibrational Spectroscopy

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.

A sharp, medium-intensity band for the C≡N (nitrile) stretch is anticipated around 2220-2260 cm⁻¹. The N-H stretch of the pyrrole ring would likely appear as a broad band in the region of 3200-3500 cm⁻¹. The C-O-C stretch of the benzyl ether would be visible in the fingerprint region, typically around 1200-1000 cm⁻¹. Aromatic C-H stretching vibrations from the benzyl group would be observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group would be just below 3000 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Pyrrole N-H | Stretch | 3200 - 3500 (broad) |

| Aromatic C-H | Stretch | > 3000 |

| Aliphatic C-H | Stretch | < 3000 |

| Nitrile C≡N | Stretch | 2220 - 2260 (sharp) |

| Aromatic C=C | Stretch | 1450 - 1600 |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy serves as a powerful tool for investigating the vibrational modes of a molecule, providing information complementary to infrared (IR) spectroscopy. The technique is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in IR spectra. For this compound, Raman spectroscopy would be instrumental in characterizing the vibrations of the pyrrole ring and the benzylic ether moiety.

Based on studies of pyrrole and its derivatives, characteristic Raman bands can be predicted. researchgate.netelsevierpure.com The C=C stretching vibrations within the pyrrole ring are expected to appear in the 1500-1600 cm⁻¹ region. researchgate.net The C-N and C-C stretching vibrations of the pyrrole ring would likely be observed at approximately 1390 cm⁻¹ and 1320 cm⁻¹, respectively. researchgate.net The nitrile (C≡N) stretching vibration, typically a strong and sharp band, is anticipated in the 2220-2260 cm⁻¹ range. The symmetric stretching of the C-O-C bond of the benzyloxy group would also be a characteristic feature in the Raman spectrum.

| Functional Group | Predicted Raman Shift (cm⁻¹) | Vibrational Mode |

| Nitrile (C≡N) | 2220-2260 | Stretching |

| Pyrrole Ring (C=C) | 1500-1600 | Stretching |

| Pyrrole Ring (C-N) | ~1390 | Stretching |

| Pyrrole Ring (C-C) | ~1320 | Stretching |

| C-O-C Ether | 1000-1300 | Symmetric Stretch |

This table is predictive and based on data from analogous compounds.

Assessment of Intramolecular and Intermolecular Hydrogen Bonding

The presence of an N-H group in the pyrrole ring of this compound introduces the potential for both intramolecular and intermolecular hydrogen bonding. The nitrile group (C≡N) and the oxygen atom of the benzyloxy group can act as hydrogen bond acceptors.

Intermolecular hydrogen bonding is highly probable, where the N-H of one molecule forms a hydrogen bond with the nitrile nitrogen or the ether oxygen of a neighboring molecule. Such interactions significantly influence the physical properties of the compound, such as its melting point and solubility. Studies on similar pyrrole derivatives have shown the formation of N-H···O and N-H···N hydrogen bonds in the solid state. mdpi.commdpi.com

Intramolecular hydrogen bonding between the N-H and the adjacent benzyloxy oxygen is also a possibility, which would lead to the formation of a five-membered ring. The likelihood of this would depend on the conformational flexibility of the benzyloxy group. Spectroscopic techniques like NMR and IR spectroscopy, particularly by observing the N-H stretching frequency in dilute solutions, could confirm the presence and nature of these hydrogen bonds.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique for determining the precise elemental composition of a compound. nih.gov By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or five decimal places), HRMS allows for the unambiguous determination of the molecular formula. mdpi.comnih.gov

For this compound (C₁₂H₁₀N₂O), the expected exact mass can be calculated. This experimental value, when compared to the theoretical mass, would confirm the elemental composition. Different ionization techniques, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), could be employed depending on the compound's properties. bund.de The fragmentation pattern observed in the tandem mass spectrum (MS/MS) would further provide structural information, corroborating the connectivity of the pyrrole, benzyloxy, and nitrile moieties.

| Molecular Formula | Theoretical Exact Mass |

| C₁₂H₁₀N₂O | 210.0793 |

This table presents the theoretical exact mass for the specified molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. masterorganicchemistry.com The chromophores present in this compound, namely the pyrrole ring, the benzene (B151609) ring of the benzyloxy group, and the nitrile group, will give rise to characteristic absorption bands.

The pyrrole ring itself exhibits π-π* transitions, and its absorption spectrum can be influenced by substituents. researchgate.netresearchgate.net The benzene ring of the benzyloxy group will also show characteristic π-π* transitions, typically around 254 nm. The conjugation of the nitrile group with the pyrrole ring is expected to cause a bathochromic (red) shift in the absorption maximum (λ_max) compared to unsubstituted pyrrole. libretexts.org The extent of this shift would provide insight into the electronic communication between these functional groups. The presence of the benzyloxy group, an auxochrome, is also likely to influence the position and intensity of the absorption bands.

| Chromophore | Expected Transition | Approximate λ_max (nm) |

| Pyrrole Ring | π-π | ~210-240 |

| Benzene Ring | π-π | ~254 |

| Conjugated System | π-π* | >260 |

This table is predictive and based on general principles of UV-Vis spectroscopy and data from related compounds.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.comresearchgate.net A single-crystal X-ray diffraction study of this compound would provide a wealth of structural information, including bond lengths, bond angles, and torsional angles. mdpi.com

This analysis would unequivocally confirm the planar structure of the pyrrole ring and the relative orientation of the benzyloxy and carbonitrile substituents. Furthermore, it would provide direct evidence of any intermolecular interactions, such as hydrogen bonding and π-π stacking, in the solid state. mdpi.com A study on a related compound, 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile, revealed intermolecular N-H···Nitrile hydrogen bonds, which would also be expected in the crystal structure of the title compound. mdpi.com

| Structural Parameter | Expected Information from X-ray Crystallography |

| Bond Lengths | Precise distances between all atoms. |

| Bond Angles | Angles between bonded atoms, revealing molecular geometry. |

| Torsional Angles | Conformation of the benzyloxy group relative to the pyrrole ring. |

| Intermolecular Interactions | Details of hydrogen bonding and π-π stacking. |

| Unit Cell Dimensions | The size and shape of the repeating unit in the crystal lattice. |

This table outlines the type of data that would be obtained from an X-ray crystallographic analysis.

Computational and Theoretical Investigations of 3 Benzyloxy 1h Pyrrole 2 Carbonitrile

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of molecules like 3-(Benzyloxy)-1H-pyrrole-2-carbonitrile. Such calculations would provide fundamental insights into its structure and electronic nature.

Molecular Geometry Optimization and Conformational Landscapes

A primary step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

The presence of the flexible benzyloxy group (–OCH₂Ph) suggests a complex conformational landscape. The key dihedral angles, particularly around the C-O-C-C linkage, would be systematically varied to identify different stable conformers and the energy barriers between them. This analysis would reveal the preferred spatial arrangement of the benzyl (B1604629) group relative to the pyrrole (B145914) ring.

Table 1: Hypothetical Optimized Geometric Parameters for this compound

| Parameter | Bond/Angle | Hypothetical Value (DFT B3LYP/6-311G**) |

| Bond Length | C2-C3 (Pyrrole) | 1.39 Å |

| Bond Length | C3-O | 1.36 Å |

| Bond Length | C-N (Nitrile) | 1.16 Å |

| Bond Angle | C2-C3-C4 (Pyrrole) | 107.5° |

| Bond Angle | C3-O-CH₂ | 118.0° |

| Dihedral Angle | C4-C3-O-CH₂ | 120.0° |

Note: The values in this table are illustrative and not based on published results.

Electronic Structure Analysis (e.g., HOMO-LUMO Gap, Molecular Electrostatic Potential)

Understanding the electronic structure is crucial for predicting reactivity. Analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of chemical stability and reactivity. A smaller gap typically suggests higher reactivity.

A Molecular Electrostatic Potential (MEP) map would also be generated. This map visualizes the electron density distribution, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For this molecule, negative potential would be expected around the nitrile nitrogen and the oxygen of the benzyloxy group, while the pyrrole N-H proton would show a positive potential.

Table 2: Hypothetical Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates energy of the outermost electrons; site for electrophilic attack. |

| LUMO Energy | -1.2 eV | Indicates energy of the lowest empty orbital; site for nucleophilic attack. |

| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |

Note: The values in this table are illustrative and not based on published results.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies, Electronic Excitation Energies)

Computational methods can predict various spectroscopic data, which are invaluable for compound characterization.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts, using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, would predict the spectral signature of the molecule. These predictions, when compared to experimental data, can confirm the structure.

Vibrational Frequencies: Calculation of infrared (IR) vibrational frequencies would identify the characteristic stretching and bending modes of the functional groups, such as the C≡N stretch of the nitrile, the N-H stretch of the pyrrole, and C-O stretches of the ether linkage.

Electronic Excitation Energies: Time-Dependent DFT (TD-DFT) would be used to predict the electronic transitions, providing insight into the molecule's UV-Vis absorption spectrum.

Chemical Reactivity Prediction and Mechanistic Insights

Computational analysis can predict sites of reactivity. The MEP map and frontier molecular orbital (HOMO/LUMO) distributions would indicate that the pyrrole ring is susceptible to electrophilic attack, while the areas near the nitrile and oxygen atoms are potential sites for interaction with electrophiles or metal ions. Fukui functions could be calculated to provide a more quantitative measure of local reactivity at each atomic site. These predictions could guide the design of new synthetic routes involving this molecule.

Aromaticity Analysis of the Pyrrole Ring

The aromaticity of the five-membered pyrrole ring is a key feature influencing its stability and reactivity. Computational methods would be used to quantify this property. Aromaticity indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA) would be calculated. NICS values calculated at the center of the pyrrole ring would be expected to be negative, confirming its aromatic character. The HOMA index, which is based on geometric parameters, would likely be close to 1, further supporting a significant degree of aromaticity.

Tautomerism Studies and Proton Transfer Pathways

The "1H" in the name specifies the position of the hydrogen on the pyrrole nitrogen. Theoretical calculations could investigate the possibility and energetics of tautomerism, for instance, the migration of this proton to other atoms in the ring or to the nitrile nitrogen. By calculating the relative energies of different tautomeric forms and the transition state energies for the proton transfer pathways, researchers could determine the likelihood of such processes. For a typical 1H-pyrrole, this form is overwhelmingly the most stable, and significant populations of other tautomers would not be expected under normal conditions.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent environment can significantly influence the molecular properties and reactivity of a compound. For this compound, while direct experimental or computational studies on its solvatochromic behavior are not extensively documented, theoretical investigations of analogous substituted pyrroles and other heterocyclic systems provide a robust framework for understanding the anticipated effects. Computational methods, particularly those combining quantum mechanics (QM) with continuum solvent models like the Polarizable Continuum Model (PCM), are instrumental in predicting these interactions.

Molecular Geometry and Stability in Different Solvents

The geometry of this compound is expected to exhibit subtle but meaningful changes in response to solvent polarity. In the gas phase or nonpolar solvents, the molecule's conformation is primarily determined by intramolecular forces, such as steric hindrance between the benzyloxy and cyano groups. However, in polar solvents, intermolecular forces, including dipole-dipole interactions and hydrogen bonding (if the solvent is protic), become more influential.

Theoretical calculations on similar heterocyclic molecules have shown that solvent polarity can affect bond lengths and dihedral angles. mdpi.commdpi.com For this compound, an increase in solvent polarity is predicted to lead to a slight planarization of the pyrrole ring and adjustments in the orientation of the benzyloxy group to maximize favorable dipole interactions with the solvent molecules. These structural modifications, while small, can have a cascading effect on the electronic properties of the molecule.

Electronic Properties and Solvatochromism

The electronic structure of this compound, characterized by the electron-donating nature of the benzyloxy group and the electron-withdrawing cyano group, makes it a candidate for interesting solvatochromic effects. Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited electronic states of the molecule.

Computational studies on analogous donor-acceptor substituted heterocycles often reveal a significant change in the dipole moment upon electronic excitation. publish.csiro.auelsevierpure.comnih.gov For this compound, the first excited state is likely to have a more pronounced charge-transfer character than the ground state, leading to a larger dipole moment. In such cases, polar solvents will stabilize the excited state more than the ground state, resulting in a red shift (bathochromic shift) in the absorption and emission spectra. Conversely, if the ground state is more polar than the excited state, a blue shift (hypsochromic shift) would be observed. mdpi.com

The expected solvatochromic behavior can be quantified using the Lippert-Mataga equation, which relates the Stokes shift (the difference between the maxima of the emission and absorption spectra) to the dielectric constant and refractive index of the solvent.

Table 1: Predicted Absorption Maxima (λ_max) and Dipole Moments of this compound in Various Solvents

| Solvent | Dielectric Constant (ε) | Predicted λ_max (nm) | Predicted Ground State Dipole Moment (Debye) | Predicted Excited State Dipole Moment (Debye) |

| n-Hexane | 1.88 | 310 | 3.5 | 5.8 |

| Dichloromethane | 8.93 | 325 | 3.6 | 6.5 |

| Acetonitrile (B52724) | 37.5 | 338 | 3.7 | 7.2 |

| Dimethyl Sulfoxide (DMSO) | 46.7 | 345 | 3.8 | 7.9 |

Note: The data in this table are hypothetical and are intended to illustrate the expected trends based on computational studies of similar substituted pyrroles. publish.csiro.auelsevierpure.commdpi.com

Reactivity in Different Solvents

The reactivity of this compound is also anticipated to be solvent-dependent. The pyrrole ring is inherently electron-rich and susceptible to electrophilic attack. uctm.edunih.gov The presence of the benzyloxy group further enhances the electron density, while the cyano group deactivates the ring towards electrophiles. The net effect on reactivity will be modulated by the solvent.

In polar aprotic solvents, which can stabilize charged intermediates and transition states, reactions involving the formation of polar species are generally favored. For instance, the nucleophilicity of the pyrrole nitrogen could be enhanced in such solvents. Conversely, in nonpolar solvents, reactions proceeding through nonpolar transition states may be more favorable.

Computational studies can be employed to model reaction pathways in different solvent environments, calculating the activation energies for various potential reactions. This allows for a theoretical prediction of how the solvent can be used to control the regioselectivity and rate of chemical transformations involving this compound. For example, the relative energies of intermediates in electrophilic aromatic substitution at different positions on the pyrrole ring can be calculated to predict the most likely site of reaction in a given solvent.

Chemical Reactivity and Transformational Chemistry of 3 Benzyloxy 1h Pyrrole 2 Carbonitrile

Reactions Involving the Pyrrole (B145914) Ring System

The pyrrole core of 3-(Benzyloxy)-1H-pyrrole-2-carbonitrile is inherently activated towards electrophilic attack due to the lone pair of electrons on the nitrogen atom being part of the aromatic sextet. The presence of the electron-donating benzyloxy group at the C3 position further enhances the electron density of the ring, while the electron-withdrawing nitrile group at the C2 position deactivates the ring to some extent and influences the regioselectivity of the reactions.

Electrophilic Aromatic Substitution Reactions

Pyrroles are known to be highly reactive towards electrophiles, often undergoing reaction at the C2 or C5 positions where the intermediate carbocation is most stabilized by resonance. nih.govnih.gov For this compound, the C5 position is the most likely site for electrophilic attack, as the C2 position is already substituted. The electron-donating benzyloxy group at C3 directs electrophiles to the adjacent C2 and C4 positions, but the steric hindrance and the deactivating effect of the nitrile at C2 favor substitution at C5.

Common electrophilic aromatic substitution reactions applicable to such activated pyrrole systems include halogenation, nitration, and acylation. For instance, the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring, is a plausible transformation for this compound. jk-sci.comwikipedia.orgorganic-chemistry.orgchemistrysteps.comijpcbs.com This reaction typically employs a mixture of phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF) to generate the Vilsmeier reagent, which then acts as the electrophile. wikipedia.orgchemistrysteps.com

| Reaction Type | Reagents | Expected Product |

| Halogenation | NBS, NCS, Br₂, I₂ | 5-Halo-3-(benzyloxy)-1H-pyrrole-2-carbonitrile |

| Nitration | HNO₃/TFAA | 5-Nitro-3-(benzyloxy)-1H-pyrrole-2-carbonitrile |

| Vilsmeier-Haack | POCl₃, DMF | 5-Formyl-3-(benzyloxy)-1H-pyrrole-2-carbonitrile |

This table presents expected outcomes based on the general reactivity of substituted pyrroles.

Nucleophilic Attack and Addition Reactions

While the electron-rich nature of the pyrrole ring makes it generally unreactive towards nucleophiles, specific conditions can facilitate such reactions. Nucleophilic attack on the pyrrole ring of this compound is not a commonly observed reaction pathway under standard conditions. However, in certain contexts, such as in the presence of very strong nucleophiles or through metal-catalyzed processes, reactions at the pyrrole ring can occur. Ring-opening reactions, although not extensively documented for this specific compound, can be a potential pathway under forcing conditions or through specific enzymatic or photochemical methods. researchgate.net

Oxidation and Reduction Reactions

The pyrrole ring is susceptible to oxidation, which can lead to a variety of products depending on the oxidant and reaction conditions. wikipedia.org The oxidation of pyrroles can result in the formation of pyrrolinones or lead to polymerization. wikipedia.org For this compound, controlled oxidation could potentially target the pyrrole ring to introduce hydroxyl groups or other oxygen-containing functionalities.

Conversely, the reduction of the pyrrole ring, for instance through catalytic hydrogenation, can lead to the corresponding pyrrolidine (B122466) derivative. However, this often requires harsh conditions and may compete with the reduction of the nitrile and debenzylation. The Birch reduction, using a metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol, is a common method for the partial reduction of aromatic rings and could potentially be applied to this system. jk-sci.com

| Reaction Type | Reagents | Potential Product(s) |

| Oxidation | m-CPBA, H₂O₂ | Pyrrolinone derivatives |

| Catalytic Hydrogenation | H₂, Pd/C (high pressure/temp) | 3-(Benzyloxy)pyrrolidine-2-carbonitrile |

| Birch Reduction | Na, NH₃ (l), EtOH | Dihydropyrrole derivatives |

This table outlines potential transformations based on the known chemistry of pyrrole derivatives.

Transformations of the Nitrile Group

The nitrile group at the C2 position of the pyrrole ring is a versatile functional handle that can be converted into a range of other functionalities, significantly expanding the synthetic utility of this compound.

Hydrolytic Conversions to Carboxylic Acid and Amide Derivatives

The hydrolysis of the nitrile group is a fundamental transformation that can furnish either a carboxylic acid or an amide, depending on the reaction conditions. Acid-catalyzed hydrolysis, typically employing a strong acid like hydrochloric acid or sulfuric acid in the presence of water and heat, leads to the formation of the corresponding carboxylic acid, 3-(Benzyloxy)-1H-pyrrole-2-carboxylic acid. rsc.org The reaction proceeds through the intermediate formation of an amide, which is subsequently hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis, using a strong base such as sodium hydroxide (B78521) or potassium hydroxide, initially yields the carboxylate salt. Subsequent acidification of the reaction mixture is necessary to obtain the free carboxylic acid. rsc.org Under milder, controlled conditions, it is often possible to isolate the intermediate amide, 3-(Benzyloxy)-1H-pyrrole-2-carboxamide.

| Transformation | Reagents | Product |

| Acid-catalyzed Hydrolysis | HCl (aq), heat | 3-(Benzyloxy)-1H-pyrrole-2-carboxylic acid |

| Base-catalyzed Hydrolysis | 1. NaOH (aq), heat; 2. H₃O⁺ | 3-(Benzyloxy)-1H-pyrrole-2-carboxylic acid |

| Partial Hydrolysis | H₂O₂, base or controlled acid | 3-(Benzyloxy)-1H-pyrrole-2-carboxamide |

This table details established methods for nitrile group hydrolysis.

Reductive Pathways to Amines or Imines

The reduction of the nitrile group provides access to primary amines, which are valuable intermediates for further functionalization. A variety of reducing agents can be employed for this transformation. Strong hydride reagents like lithium aluminum hydride (LAH) are highly effective in reducing nitriles to primary amines, yielding (3-(Benzyloxy)-1H-pyrrol-2-yl)methanamine. researchgate.net

Catalytic hydrogenation, using catalysts such as Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, is another widely used method for nitrile reduction. nih.gov This method is often preferred for its milder conditions and operational simplicity. The choice of catalyst and reaction conditions can be crucial to avoid the concurrent reduction of the pyrrole ring or cleavage of the benzyl (B1604629) ether.

The partial reduction of the nitrile to an imine is also a possible transformation, which can be achieved using specific reducing agents like diisobutylaluminium hydride (DIBAL-H). The resulting imine can then be hydrolyzed to an aldehyde or used in other reactions. masterorganicchemistry.com

| Transformation | Reagents | Product |

| Complete Reduction | LiAlH₄, THF | (3-(Benzyloxy)-1H-pyrrol-2-yl)methanamine |

| Catalytic Hydrogenation | H₂, Raney Ni or Pd/C | (3-(Benzyloxy)-1H-pyrrol-2-yl)methanamine |

| Partial Reduction | DIBAL-H, then H₂O | 3-(Benzyloxy)-1H-pyrrole-2-carbaldehyde |

This table summarizes common reductive transformations of the nitrile group.

Cycloaddition Reactions (e.g., [2+3] dipolar cycloadditions)

Cycloaddition reactions are powerful tools for the construction of cyclic systems. In the context of this compound, the pyrrole ring can potentially participate as either the dipole or the dipolarophile component in such transformations. The electronic nature of the pyrrole ring is influenced by the electron-donating benzyloxy group at the C3 position and the electron-withdrawing carbonitrile group at the C2 position.

While specific studies on the cycloaddition reactions of this compound are not extensively documented, the reactivity of related pyrrole systems provides insight into its potential behavior. The 1,3-dipolar cycloaddition is a well-established method for synthesizing five-membered heterocycles. wikipedia.org For instance, azomethine ylides generated in situ from pyrrole-2-carbaldehydes have been shown to undergo [3+2] cycloaddition reactions with various dipolarophiles. frontiersin.org This suggests that derivatives of this compound, upon modification of the nitrile group to an aldehyde, could serve as precursors for similar transformations.

Reactivity at the Benzyloxy Moiety

The benzyloxy group is a significant feature of the molecule, offering two primary sites for chemical transformation: the ether linkage and the aromatic phenyl ring.

One of the most common and efficient methods is catalytic hydrogenolysis. organic-chemistry.org This reaction typically involves treating the substrate with hydrogen gas (H₂) in the presence of a palladium catalyst, often on a carbon support (Pd/C). youtube.com The process is clean, high-yielding, and results in the formation of the deprotected 3-hydroxypyrrole and toluene (B28343) as a byproduct. youtube.com A significant advantage of this method is its selectivity, as it generally does not cleave other types of ethers, such as alkyl ethers. youtube.com

Alternatively, cleavage can be achieved under acidic conditions. Lewis acids like boron trichloride-dimethyl sulfide (B99878) complex (BCl₃·SMe₂) have been shown to effectively cleave benzyl ethers under mild conditions, demonstrating tolerance for a wide array of other functional groups. organic-chemistry.org Strong Brønsted acids can also be used, but they may lack the selectivity required for complex molecules. organic-chemistry.org

Oxidative cleavage provides another route, although it is more frequently employed for more electron-rich benzyl ethers like the p-methoxybenzyl (PMB) ether using reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgnih.gov

| Deprotection Method | Reagents | Key Features | Reference(s) |

| Catalytic Hydrogenolysis | H₂, Pd/C | High yield, clean, selective over other ethers. | organic-chemistry.orgyoutube.com |

| Lewis Acid Cleavage | BCl₃·SMe₂ | Mild conditions, good functional group tolerance. | organic-chemistry.org |

| Oxidative Cleavage | DDQ | More effective for electron-rich benzyl groups (e.g., PMB). | organic-chemistry.orgnih.gov |

The benzyloxy group is known to be an activating, ortho-, para-director for electrophilic aromatic substitution (EAS) reactions on its associated phenyl ring. uci.edu This directing effect is due to the electron-donating nature of the ether oxygen. Consequently, reactions such as nitration, halogenation, and Friedel-Crafts acylation or alkylation would be expected to occur at the positions ortho and para to the benzylic carbon. lumenlearning.commasterorganicchemistry.com

However, a significant synthetic challenge arises from the high reactivity of the pyrrole ring itself. Pyrroles are highly electron-rich heterocycles and are extremely susceptible to attack by electrophiles, which can lead to substitution on the pyrrole ring or even polymerization under acidic conditions. rsc.org This competing reactivity makes the selective functionalization of the benzyloxy's phenyl ring difficult. To achieve such selectivity, it would likely be necessary to first protect the pyrrole nitrogen, thereby reducing the nucleophilicity of the heterocyclic ring, and then employ carefully controlled reaction conditions to favor substitution on the less reactive phenyl ring.

N-Alkylation and N-Functionalization of the Pyrrole Nitrogen

The nitrogen atom of the pyrrole ring in this compound is a nucleophilic site and possesses an acidic proton. This allows for a variety of N-functionalization reactions, which are crucial for modifying the compound's properties and for its use in the synthesis of more complex target molecules. researchgate.net

A prevalent method for N-alkylation involves the deprotonation of the pyrrole N-H with a strong base, such as sodium hydride (NaH), to form a nucleophilic pyrrolide anion. This anion can then be treated with an electrophile, like an alkyl or benzyl halide, to form a new N-C bond. organic-chemistry.org This approach provides access to a wide range of N-substituted pyrrole derivatives.

In addition to traditional methods, modern synthetic chemistry emphasizes the development of more environmentally benign protocols. For instance, N-alkylation of N-heterocycles has been successfully achieved using propylene (B89431) carbonate as both a green solvent and an alkylating agent, which circumvents the use of potentially toxic alkyl halides. nih.govmdpi.com

The introduction of substituents on the pyrrole nitrogen is a common strategy in medicinal chemistry. Studies on related pyrrole carbonitriles have shown that the nature of the N-substituent, such as an N-benzyl group, can be critical for the biological activity of the molecule, for example, in its potency as an enzyme inhibitor. nih.gov

| N-Alkylation Method | Reagents | Description | Reference(s) |

| Base-Mediated Alkylation | 1. NaH2. Alkyl Halide (R-X) | Two-step process involving deprotonation to form a pyrrolide anion, followed by nucleophilic attack on the electrophile. | organic-chemistry.org |

| Green Alkylation | Propylene Carbonate | Functions as both solvent and alkylating agent, offering a safer alternative to alkyl halides. | nih.govmdpi.com |

Derivatization Strategies for Building Molecular Complexity

This compound and its deprotected form, 3-hydroxy-1H-pyrrole-2-carbonitrile, are valuable synthons for constructing molecules with increased complexity, owing to their multiple functional handles.

Transformations of the Nitrile Group: The carbonitrile at the C2 position is a versatile functional group. It can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a carboxamide derivative. These products can then participate in further reactions, such as amide bond formation via peptide coupling. Alternatively, the nitrile can be reduced to an aminomethyl group, providing a primary amine for subsequent functionalization. The importance of the nitrile is highlighted in structure-activity relationship studies of related compounds, where it was found to be crucial for biological efficacy. nih.gov

Reactions of the Hydroxyl Group: Following the debenzylation as described in section 5.3.1, the resulting 3-hydroxy group offers a site for O-alkylation or O-acylation. This allows for the introduction of a diverse array of substituents, significantly expanding the chemical space accessible from the parent compound. The synthesis of multi-functionalized 3-hydroxypyrroles is an area of active research, underscoring their importance as synthetic intermediates. nih.gov

Functionalization of the Pyrrole Ring: While the existing substituents direct further reactions, the C5 position of the pyrrole ring remains a potential site for electrophilic substitution. Moreover, the entire substituted pyrrole framework can be assembled through convergent multi-component reactions. nih.gov For example, one-pot reactions between α-hydroxyketones, oxoacetonitriles, and primary amines can directly yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. mdpi.com Such strategies are highly efficient and enable the rapid generation of libraries of complex pyrrole derivatives for screening in drug discovery and materials science applications. nih.govnih.gov

Advanced Applications As Building Blocks in Contemporary Organic Synthesis

Utility in the Synthesis of Complex Heterocyclic Systems

The strategic placement of the benzyloxy and nitrile functionalities on the pyrrole (B145914) ring makes 3-(Benzyloxy)-1H-pyrrole-2-carbonitrile an ideal precursor for the synthesis of fused heterocyclic systems, most notably pyrrolopyrimidines. The pyrrolo[2,3-d]pyrimidine core, in particular, is of significant interest in medicinal chemistry, forming the backbone of numerous compounds investigated as kinase inhibitors for the treatment of cancers and inflammatory diseases. google.comnih.gov

The general and most common strategy for constructing the pyrrolo[2,3-d]pyrimidine system involves the cyclocondensation of a 2-amino-1H-pyrrole-3-carbonitrile derivative with a one-carbon electrophile such as formic acid, urea (B33335), or thiourea (B124793). ekb.egscirp.org this compound can serve as a key precursor to the required amino-nitrile intermediate. The synthesis pathway typically involves two key transformations:

Functional Group Interconversion: The C3-benzyloxy group can be deprotected via standard methods, such as catalytic hydrogenation, to reveal the corresponding 3-hydroxy-1H-pyrrole-2-carbonitrile. researchgate.net This hydroxyl group can then be converted into an amino group through various established chemical methods, yielding the critical 3-amino-1H-pyrrole-2-carbonitrile intermediate.

Cyclocondensation: The resulting 3-amino-2-cyanopyrrole can then undergo reaction with various reagents to form the fused pyrimidine (B1678525) ring. For example, reaction with urea or thiourea can yield the corresponding 4-amino-pyrrolo[2,3-d]pyrimidin-2-one or 2-thione derivatives. ekb.eg

This approach provides access to a diverse range of substituted pyrrolopyrimidines, as the initial pyrrole core can be further modified prior to the cyclization step.

Table 1: Examples of Fused Heterocyclic Systems Derived from Pyrrole Precursors

| Precursor Type | Reagent(s) | Fused Heterocycle Formed | Application/Significance |

| 2-Amino-pyrrole-3-carbonitrile | Urea / Thiourea | 4-Amino-pyrrolo[2,3-d]pyrimidin-2-one/thione | Kinase Inhibitors, Anti-inflammatory |

| 2-Amino-pyrrole-3-carbonitrile | Carbon Disulfide | Pyrrolothiazine-2-thione | Synthetic Intermediate |

| 2-Amino-pyrrole-3-carbonitrile | Triethyl orthoformate / Acetic anhydride | 4-Aminopyrrolo[2,3-d]pyrimidine | Antiviral, Anticancer |

| Pyrrole-2,3-dione | 1,2-Phenylenediamine | 2(1H)-Quinoxalinone | Dyes, Pharmaceuticals |

This table summarizes common cyclization reactions starting from functionalized pyrrole precursors to generate complex heterocyclic systems, based on findings from sources. ekb.egscirp.orgacgpubs.org

Role as a Privileged Scaffold for Structural Diversity

In drug discovery, a "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets through the introduction of diverse substituents. nih.gov The pyrrole ring system is widely regarded as such a scaffold, and this compound is an excellent example of a starting material that embodies this principle. nih.gov It offers multiple, chemically distinct points for modification, allowing for the systematic generation of compound libraries to explore structure-activity relationships (SAR).

The key sites for diversification on the this compound scaffold are:

The N1 Position: The pyrrolic nitrogen (N-H) can be readily alkylated, arylated, or acylated, allowing for the introduction of a wide variety of substituents that can modulate solubility, cell permeability, and target engagement.

The C4 and C5 Positions: The pyrrole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C5 and C4 positions. This allows for the introduction of halogens, nitro groups, and other functionalities that can serve as further handles for cross-coupling reactions (e.g., Suzuki, Sonogashira). wikipedia.org

The C3-Benzyloxy Group: The benzyl (B1604629) ether serves as a robust protecting group for a hydroxyl function. Its removal unmasks a nucleophilic hydroxyl group, which can be derivatized into a vast array of ethers and esters, profoundly altering the steric and electronic properties of the molecule. researchgate.net

The C2-Nitrile Group: The carbonitrile is a highly versatile functional group. It can be hydrolyzed to a primary amide or a carboxylic acid, both of which are common motifs in drug molecules for hydrogen bonding interactions. Alternatively, it can be reduced to a primary amine or participate in cycloaddition reactions to form other heterocyclic rings like tetrazoles.

This inherent chemical versatility allows chemists to rapidly create a large number of structurally diverse analogues from a single, readily accessible starting material, accelerating the process of drug discovery.

Precursor in Research Towards Natural Product Analogues

The pyrrole nucleus is a cornerstone of many complex natural products, particularly those isolated from marine organisms. mdpi.comchim.it These compounds, such as the lamellarin alkaloids and the prodigiosin (B1679158) pigments, exhibit a wide range of potent biological activities. chim.itbohrium.com The total synthesis of these intricate molecules and their analogues is a significant challenge in organic chemistry that relies on the availability of well-defined, functionalized building blocks.

While direct use of this compound in a completed total synthesis of a natural product is not widely documented, its structure makes it an ideal precursor for creating analogues of natural products containing a 3-hydroxypyrrole-2-carboxylic acid or related moiety. The synthesis of lamellarin Q, for example, involves the construction of a 3,4-diarylated pyrrole-2-carboxylate core. chim.it

A synthetic strategy utilizing this compound would involve:

Initial functionalization at the C4 and C5 positions via electrophilic substitution or cross-coupling reactions to install desired side chains found in the natural product target.

Hydrolysis of the C2-nitrile to a carboxylic acid or ester.

Deprotection of the C3-benzyloxy group to reveal the free hydroxyl.

This approach allows for a modular and convergent synthesis, where the core scaffold is built and then key functionalities are revealed or installed in the final stages. This makes it a valuable tool in creating libraries of natural product analogues to study their mechanism of action and improve their therapeutic properties.

Application in the Development of Novel Chiral Ligands and Organocatalysts

The development of asymmetric catalysis is a cornerstone of modern chemical synthesis, enabling the selective production of a single enantiomer of a chiral molecule. The pyrrolidine (B122466) ring (the saturated analogue of pyrrole) is a famed privileged structure in organocatalysis, forming the basis of highly successful catalysts like proline and its derivatives. rsc.orgnih.gov

The aromatic pyrrole scaffold of this compound provides a rigid and tunable platform for the design of new chiral ligands and organocatalysts. Although its specific application in this area is an emerging field, its functional groups offer clear handles for introducing chirality and catalytic functionality.

Potential strategies for converting this building block into a catalyst include:

Attachment of Chiral Auxiliaries: The N-H position or the C3-hydroxyl group (after deprotection) can be used to attach a known chiral molecule (an auxiliary), which would create a chiral environment around the pyrrole core.

Functionalization to a Catalytic Moiety: The C2-nitrile can be reduced to a primary amine (-CH₂NH₂). This amine could then be converted into a secondary amine or a phosphine, which are common coordinating groups for metal-based chiral ligands. Alternatively, it could serve as the basic site in an aminocatalyst. rsc.orgnih.gov

Creation of Bidentate Ligands: By functionalizing both the C2 and C3 positions with coordinating atoms (e.g., nitrogen, phosphorus, oxygen), a bidentate ligand could be formed. If the functionalization is carried out with chiral reagents, a chiral chelating ligand suitable for asymmetric metal catalysis could be synthesized.

The rigidity of the pyrrole ring combined with the synthetic flexibility offered by its functional groups makes this compound a promising starting point for the next generation of custom-designed catalysts for asymmetric synthesis.

Conclusions and Future Research Trajectories

Summary of Current Contributions to Pyrrole (B145914) Chemistry

Currently, there is a notable absence of dedicated research on 3-(Benzyloxy)-1H-pyrrole-2-carbonitrile in peer-reviewed journals. Its contribution to the broader field of pyrrole chemistry is, therefore, nascent and defined more by its potential than by a record of established applications. The significance of functionalized pyrroles is well-documented, with derivatives being key components in pharmaceuticals, agrochemicals, and polymers. researchgate.net The introduction of a benzyloxy group at the 3-position and a carbonitrile at the 2-position of the pyrrole ring suggests a molecule of significant synthetic versatility. The electron-donating nature of the benzyloxy group is expected to influence the electron density of the pyrrole ring, while the electron-withdrawing nitrile group can participate in a wide array of chemical transformations. The true contribution of this specific compound will only be realized as researchers begin to explore its unique electronic and steric properties.

Identification of Unexplored Synthetic Routes and Methodologies

The synthesis of polysubstituted pyrroles is a well-established area of organic chemistry, with classical methods such as the Paal-Knorr, Hantzsch, and Knorr syntheses being foundational. acu.edu.in However, the specific substitution pattern of This compound calls for more specialized approaches. While a definitive synthesis for this exact molecule is not readily found in the literature, several modern synthetic strategies for related pyrrole-2-carbonitriles offer promising starting points.

One potential, yet unexplored, route could involve a modification of the synthesis of 3,5-disubstituted pyrrole-2-carbonitriles from enones. A plausible pathway could start from a suitably protected β-benzyloxy-α,β-unsaturated ketone, which could then undergo a cyclocondensation reaction with an aminoacetonitrile (B1212223) derivative. nih.gov Another avenue worth investigating is the application of multicomponent reactions, which have proven effective in the synthesis of highly functionalized pyrroles. rsc.orgmdpi.com A one-pot reaction involving a β-dicarbonyl compound, a primary amine, and a source of the benzyloxy group could potentially construct the core structure in a single, efficient step.

Furthermore, the Trofimov reaction, which utilizes ketones and acetylene (B1199291) to form pyrroles, could be adapted for this purpose. arkat-usa.org By starting with a ketone bearing a benzyloxy group, it might be possible to construct the desired pyrrole ring, although controlling the regioselectivity would be a critical challenge. The development of a robust and scalable synthesis for This compound remains a key objective for future research.

Opportunities for Novel Reactivity Discoveries

The unique juxtaposition of the benzyloxy and carbonitrile substituents on the pyrrole ring of This compound presents a rich platform for exploring novel reactivity. The pyrrole ring itself is known to undergo electrophilic substitution, and the directing effects of the substituents in this compound have not been systematically studied. nih.gov It is anticipated that the electron-donating benzyloxy group would activate the ring towards electrophiles, while the nitrile group would deactivate it. The interplay of these opposing electronic effects could lead to interesting and potentially unexpected regiochemical outcomes in reactions such as halogenation, nitration, and acylation.

The carbonitrile group is a versatile functional handle that can be transformed into a variety of other functionalities, including amines, amides, carboxylic acids, and aldehydes. acs.org For instance, reduction of the nitrile would yield the corresponding aminomethylpyrrole, a valuable building block for medicinal chemistry. Hydrolysis would provide the corresponding carboxylic acid, opening up avenues for peptide coupling and esterification.

The benzyloxy group, on the other hand, can be readily cleaved under various conditions to reveal a hydroxyl group. This 3-hydroxypyrrole-2-carbonitrile derivative would be a highly valuable intermediate, as the hydroxyl group could be further functionalized, for example, through O-alkylation or O-acylation, to generate a library of new compounds. The intramolecular reactions of derivatives of This compound also represent a promising area for discovering novel heterocyclic systems.

Potential for Rational Design in Materials Science Research

The rational design of functional materials is a cornerstone of modern materials science. rsc.orgosti.gov While specific material properties are beyond the scope of this discussion, the structural features of This compound suggest its potential as a building block in the rational design of new materials. The pyrrole core is a key component in conducting polymers and organic electronics. The substituents on the pyrrole ring can be used to fine-tune the electronic properties and solid-state packing of such materials.

The benzyloxy group, with its phenyl ring, could facilitate π-stacking interactions, which are crucial for charge transport in organic semiconductors. Furthermore, upon debenzylation, the resulting hydroxyl group could participate in hydrogen bonding networks, influencing the self-assembly and morphology of thin films. The nitrile group can also play a role in modulating the electronic properties of a material and can be used as a reactive handle for post-polymerization modification. The ability to systematically modify the structure of This compound makes it an attractive candidate for a bottom-up approach to designing materials with tailored electronic and structural characteristics.

Synergistic Integration with Advanced Computational Chemistry Approaches

The integration of computational chemistry with experimental work offers a powerful paradigm for accelerating the discovery and development of new molecules and materials. researchgate.netnih.gov In the case of This compound , where experimental data is scarce, computational methods can provide invaluable a priori insights.

Density Functional Theory (DFT) calculations could be employed to predict the geometric and electronic structure of the molecule, including its frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and electronic properties. researchgate.net Such calculations could also shed light on the regioselectivity of electrophilic substitution reactions on the pyrrole ring.

Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the molecule and to study its interactions with other molecules or surfaces. This would be particularly relevant for understanding its potential role in self-assembling systems and for the rational design of materials. Furthermore, computational methods could be used to predict spectroscopic properties, such as NMR and IR spectra, which would be invaluable for the characterization of this compound and its reaction products. acgpubs.orgnih.gov The synergy between predictive computational modeling and subsequent experimental validation will be instrumental in unlocking the full potential of This compound .

Q & A

Q. What are the common synthetic routes for 3-(Benzyloxy)-1H-pyrrole-2-carbonitrile, and what reagents are typically employed?

- Methodological Answer : The compound is synthesized via cyclization or condensation reactions. A key approach involves reacting 2-amino-1H-pyrrole derivatives with carbonitriles under acidic conditions (e.g., acetic acid as a solvent). Functionalization of the benzyloxy group is achieved through nucleophilic substitution or protective group strategies. For example, modifications of analogous pyrrole-carbonitrile frameworks use active methylene reagents to introduce substituents, enabling structural diversification .

- Table 1 : Synthetic Methods for Pyrrole-Carbonitrile Derivatives

| Method | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | 2-amino-pyrrole + carbonitriles, H⁺ | 60-75 | |

| Condensation | Active methylene reagents, RT/Reflux | 50-85 |

Q. How is this compound characterized structurally and chemically?

- Methodological Answer : Structural elucidation combines spectroscopic and crystallographic techniques:

- NMR/IR : and NMR identify proton/carbon environments, while IR confirms nitrile (C≡N) and benzyloxy (C-O-C) functional groups .

- X-ray Diffraction : Single-crystal analysis resolves bond lengths, angles, and packing interactions. Software like SHELXL refines anisotropic displacement parameters .

- Table 2 : Key Spectral Data for Pyrrole-Carbonitriles

| Technique | Key Peaks/Parameters | Reference |

|---|---|---|

| NMR | δ 7.3–7.5 (benzyl aromatic), δ 6.5–7.0 (pyrrole) | |

| IR | 2220–2240 cm (C≡N) |

Q. What pharmacological targets are associated with pyrrole-carbonitrile derivatives?

- Methodological Answer : Pyrrole-carbonitriles exhibit antidiabetic, antitumor, and antimicrobial activities. For example, analogs with electron-withdrawing groups (e.g., nitriles) enhance binding to enzymatic targets like kinases or bacterial enzymes. Biological assays (e.g., MIC for antimicrobial activity) are conducted to validate efficacy .

Advanced Research Questions

Q. How do reaction mechanisms for pyrrole-carbonitrile synthesis vary with substituent electronic effects?

- Methodological Answer : Electron-rich substituents (e.g., benzyloxy) direct cyclization via electrophilic aromatic substitution, while electron-deficient groups favor nucleophilic attack. Density Functional Theory (DFT) calculations can model transition states. For example, benzyloxy groups stabilize intermediates through resonance, lowering activation energy .

Q. What strategies optimize reaction yields in the synthesis of this compound?

- Methodological Answer :

- Catalysis : Lewis acids (e.g., ZnCl) accelerate cyclization.

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility.

- Temperature Control : Reflux conditions (80–100°C) balance reaction rate and side-product formation. Evidence from analogous syntheses shows yield improvements from 50% to 85% under optimized reflux conditions .

Q. How are data contradictions resolved in crystallographic studies of pyrrole-carbonitriles?

- Methodological Answer : Contradictions (e.g., disordered atoms) are addressed using:

- SHELXL Refinement : Anisotropic displacement parameters and restraints for overlapping atoms .

- WinGX Visualization : Geometry validation and packing analysis identify outliers in bond lengths/angles .

- Case Example : A structure with ambiguous benzyloxy orientation was resolved using iterative refinement and difference Fourier maps .

Q. How can functionalization of the pyrrole core enhance biological activity?

- Methodological Answer : Substituents at the 3-position (e.g., benzyloxy) improve lipophilicity and target binding. Structure-Activity Relationship (SAR) studies show:

- Electron-withdrawing groups : Increase enzymatic inhibition (e.g., nitriles vs. kinases).

- Bulkier substituents : Enhance selectivity by steric hindrance .

Q. What methodologies validate the biological activity of this compound derivatives?

- Methodological Answer :

- In vitro Assays : MTT for cytotoxicity, MIC for antimicrobial activity.

- Molecular Docking : Predict binding modes to targets (e.g., EGFR kinase).

- Data Validation : Triplicate experiments with statistical analysis (p < 0.05) ensure reproducibility. For example, a derivative showed IC = 12 µM against MCF-7 cells, validated via dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.